(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid
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Overview
Description
4-Amino-3-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a naphthalene ring at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(naphthalen-1-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.
Formation of Intermediate: The naphthalene ring is functionalized to introduce the desired substituents. This often involves nitration, reduction, and subsequent functional group transformations.
Coupling Reaction: The functionalized naphthalene intermediate is then coupled with a butanoic acid derivative through a series of reactions, including amination and condensation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-Amino-3-(naphthalen-1-YL)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthylamines.
Scientific Research Applications
4-Amino-3-(naphthalen-1-YL)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(naphthalen-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and naphthalene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(naphthalen-1-YL)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form.
Evocalcet: A compound with a similar naphthalene structure used as a calcium-sensing receptor agonist.
Uniqueness
4-Amino-3-(naphthalen-1-YL)butanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-amino-3-naphthalen-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGWVSISKCDDQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608272 |
Source
|
Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108827-19-6 |
Source
|
Record name | 4-Amino-3-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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